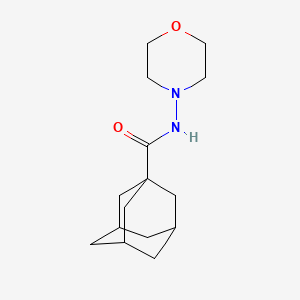

N-4-morpholinyl-1-adamantanecarboxamide

Description

N-4-Morpholinyl-1-adamantanecarboxamide is a synthetic adamantane derivative characterized by a morpholine substituent attached to the carboxamide nitrogen of the adamantane core. Adamantane derivatives are renowned for their rigid, lipophilic cage structure, which often enhances binding affinity to biological targets and improves metabolic stability.

Properties

IUPAC Name |

N-morpholin-4-yladamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c18-14(16-17-1-3-19-4-2-17)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKDWHNFDPXUKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC(=O)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The primary structural analogs of N-4-morpholinyl-1-adamantanecarboxamide are other 1-adamantanecarboxamide derivatives with varying substituents. Below, we compare its properties with N-(4-ethoxyphenyl)-1-adamantanecarboxamide (CAS 71458-44-1), a closely related compound documented in , and discuss key differences in substituent effects.

Table 1: Comparative Analysis of Adamantane Carboxamide Derivatives

| Property | This compound | N-(4-Ethoxyphenyl)-1-adamantanecarboxamide |

|---|---|---|

| Molecular Formula | C₁₅H₂₄N₂O₂ (hypothetical*) | C₁₉H₂₅NO₂ |

| Molecular Weight | ~264.36 g/mol (calculated) | 299.41 g/mol |

| Substituent Group | Morpholinyl (polar heterocycle) | 4-Ethoxyphenyl (aromatic, ethoxy group) |

| Key Structural Features | - Morpholine enhances polarity - Potential for H-bonding |

- Aromatic ring enables π-π interactions - Ethoxy group adds moderate polarity |

| Theoretical Solubility | Higher in polar solvents (e.g., water) | Lower due to aromatic hydrophobicity |

| Biological Implications | Improved bioavailability in CNS targets | Likely enhanced membrane permeability |

Key Findings:

Substituent Polarity : The morpholinyl group’s oxygen and nitrogen atoms increase polarity, favoring solubility in aqueous environments. In contrast, the 4-ethoxyphenyl group’s aromaticity and ethoxy chain introduce mixed hydrophilicity and lipophilicity, which may enhance tissue penetration .

Biological Activity : While neither compound’s specific activity is detailed in , adamantane derivatives with morpholine groups are frequently explored for antiviral or neuroprotective roles. Ethoxyphenyl variants may prioritize targets requiring aromatic interactions, such as enzyme active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.